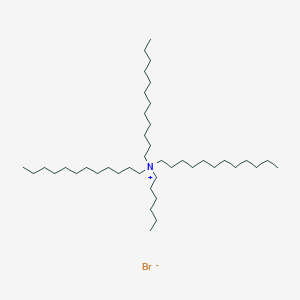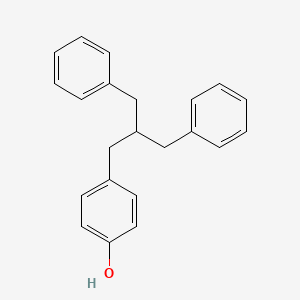
1,1,2,2-Tetrafluorononane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluorononane-3,5-dione is a chemical compound with the molecular formula C₉H₁₂F₄O₂ and a molecular weight of 228.18 g/mol . This compound is characterized by the presence of four fluorine atoms and two keto groups, making it a unique fluorinated diketone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,1,2,2-tetrafluorononane-3,5-dione typically involves the fluorination of nonane-3,5-dione. One common method includes the use of elemental fluorine or fluorinating agents such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrafluorononane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the diketone to the corresponding diol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluorononane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetrafluorononane-3,5-dione involves its interaction with molecular targets through its fluorinated and keto groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrafluorononane-3,5-dione can be compared with other fluorinated diketones such as 1,1,2,2,3,3,4,4-octafluoroundecane-5,6-dione and 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione . These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
59857-64-6 |
|---|---|
Formule moléculaire |
C9H12F4O2 |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluorononane-3,5-dione |
InChI |
InChI=1S/C9H12F4O2/c1-2-3-4-6(14)5-7(15)9(12,13)8(10)11/h8H,2-5H2,1H3 |
Clé InChI |
LAYNKEMPGXORBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(=O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)






![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)


![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
